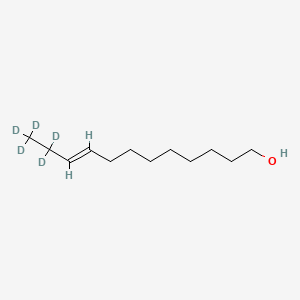

(9E)-Dodecen-1-ol-d5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

189.35 g/mol |

IUPAC Name |

(E)-11,11,12,12,12-pentadeuteriododec-9-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+/i1D3,2D2 |

InChI Key |

GJNNIRNIXNLOJP-BNWVTDPSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCO |

Canonical SMILES |

CCC=CCCCCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Deuterium Incorporation Strategies for 9e Dodecen 1 Ol D5

Retrosynthetic Approaches for Stereospecific Deuterium (B1214612) Placement at the Hydroxyl Group and Adjacent Methylenes

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. chemistrydocs.comyoutube.com For (9E)-Dodecen-1-ol-d5, where the deuterium atoms are specifically located at the alcohol (OD), the C-1 position (d2), and the C-2 position (d2), the synthetic strategy must allow for precise and stereospecific isotope incorporation.

A primary disconnection strategy involves the (E)-alkene bond, suggesting a Wittig reaction or a Horner-Wadsworth-Emmons reaction for its stereoselective formation. This approach breaks the molecule into two key fragments: a C10 component containing the terminal alkene or alkyne and a C2 deuterated fragment. An alternative and more direct approach focuses on building the carbon chain and introducing the deuterated segment as a key building block.

A plausible retrosynthetic pathway is outlined below:

Functional Group Interconversion (FGI): The target molecule, (9E)-Dodecen-1,1,2,2-tetradeuterio-1-ol-d1, can be derived from a precursor with a protected hydroxyl group, such as a silyl (B83357) ether. This protects the alcohol during chain construction.

C-C Bond Disconnection: The bond between C2 and C3 can be disconnected. This leads to a C2 synthon bearing four deuterium atoms and a protected hydroxyl group, and a C10 synthon containing the (9E)-alkene.

Precursor Design: The C10 fragment can be synthesized from non-8-yn-1-ol (B158175) via a stereoselective reduction (e.g., using Na/NH3) to form the (E)-alkene. The C2 fragment would be a highly valuable, specifically labeled building block, such as a deuterated 2-bromoethanol (B42945) derivative.

This retrosynthetic approach simplifies the complex challenge of site-specific deuteration into the synthesis of a deuterated building block and its subsequent coupling to form the final carbon skeleton.

Targeted Deuteration Reactions and Reagent Selection

The introduction of deuterium at specific sites requires carefully chosen reactions and reagents. Methods range from direct hydrogen-deuterium exchange on the final molecule to building the molecule from pre-deuterated precursors.

Direct hydrogen-isotope exchange (HIE) is an efficient method for deuteration, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. mdpi.comrsc.org Transition-metal catalysts are frequently employed to activate C-H bonds for exchange.

Iridium and Ruthenium Catalysis: Iridium-based catalysts, such as certain bipyridonate complexes, have demonstrated high selectivity for the α-deuteration of alcohols. rsc.org Similarly, ruthenium pincer complexes can catalyze the deuteration of alcohols using D₂O. mdpi.com Depending on the specific catalyst and conditions, deuteration can be directed exclusively to the α-position (C-1) or to both the α and β positions (C-1 and C-2). researchgate.net For instance, the reaction of an alcohol in D₂O in the presence of an appropriate iridium catalyst can lead to the exchange of hydrogens on the carbon bearing the hydroxyl group. rsc.org

Mechanism: The mechanism for these exchange reactions often involves an initial oxidation of the alcohol to a ketone or aldehyde intermediate by the metal catalyst. rsc.orgmdpi.com The catalyst, now in a deuterated form from exchange with D₂O, then reduces the carbonyl intermediate, thereby installing deuterium at the α-position. rsc.org Achieving deuteration at the β-position is more challenging and typically involves different catalytic cycles or conditions. researchgate.net

Table 1: Catalytic Systems for H/D Exchange in Alcohols

| Catalyst System | Deuterium Source | Typical Conditions | Selectivity | Reference(s) |

|---|---|---|---|---|

| Iridium(III)-bipyridonate | D₂O | 80-100 °C, basic or neutral | α-selective deuteration | rsc.org |

| Ruthenium Pincer (Ru-MACHO) | D₂O | 60-100 °C, base (e.g., t-BuOK) | α- and β-deuteration | mdpi.com |

| Iron Pincer Complex | D₂O | Varies | Exclusively α-deuteration | researchgate.net |

| Manganese Pincer Complex | D₂O | Varies | α- and β-deuteration | researchgate.net |

A common and highly effective method for introducing deuterium is through the reduction of carbonyl compounds using deuterated reducing agents. pearson.com This strategy is particularly useful for installing deuterium at the C-1 position.

Lithium Aluminum Deuteride (LiAlD₄): This powerful reducing agent can reduce carboxylic acids or esters to their corresponding alcohols. tandfonline.com For the synthesis of (9E)-Dodecen-1-ol-d₂, one could start with (9E)-dodecenoic acid or its methyl ester and reduce it with LiAlD₄. This reaction quantitatively introduces two deuterium atoms at the C-1 position. acs.org Subsequent treatment with D₂O during workup would deuterate the hydroxyl group, yielding a d3-labeled compound.

Sodium Borodeuteride (NaBD₄): A milder reagent, NaBD₄ is ideal for the reduction of aldehydes and ketones. pearson.com The reduction of (9E)-dodecenal with NaBD₄ would also yield (9E)-Dodecen-1,1-d₂-1-ol.

Table 2: Deuterated Reducing Agents and Their Applications

| Reagent | Substrate | Deuteration Pattern | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Deuteride (LiAlD₄) | Carboxylic Acid / Ester | -CD₂-OH | tandfonline.comacs.org |

| Sodium Borodeuteride (NaBD₄) | Aldehyde / Ketone | -CD(OH)- | pearson.com |

| Zinc-Deuterium Oxide (Zn-D₂O) | Activated Organic Halides | Replaces halide with D | acs.org |

| Samarium(II) Iodide (SmI₂) / D₂O | Oximes | α-deuterated primary amines | acs.org |

For complex labeling patterns like the one in (9E)-Dodecen-1,1,2,2-tetradeuterio-1-ol-d1, building the molecule from smaller, pre-labeled fragments is often the most viable strategy. rsc.orgnih.gov This approach provides unambiguous control over the location of the deuterium atoms.

A potential synthetic route could involve:

Synthesis of a C10 Precursor: Starting from a commercially available material like 1,9-decadiene, selective hydroboration/oxidation of one double bond would yield 9-decen-1-ol. This can be converted to an alkyl halide, such as 1-bromo-9-decene.

Synthesis of a Deuterated C2 Fragment: A deuterated C2 building block is required. For example, reduction of diethyl oxalate (B1200264) with LiAlD₄ would yield ethylene-1,1,2,2-d₄-glycol. This diol could then be selectively monobrominated.

Coupling and Elaboration: The deuterated C2 fragment can be coupled with the C10 fragment via a Grignard or cuprate (B13416276) reaction to form the C12 carbon chain.

Formation of the (E)-Alkene: If an alkyne precursor is used instead of an alkene, the (E)-double bond can be stereoselectively formed late in the synthesis via reduction with sodium in liquid ammonia. For example, coupling a C2 deuterated fragment with a C10 terminal alkyne via a Sonogashira reaction, followed by reduction, would yield the desired skeleton. chemistrydocs.com

Final Deprotection/Workup: A final deprotection step (if a protecting group was used) and workup with D₂O would furnish the target molecule, this compound. tandfonline.com

Reductions with Deuterated Reagents

Purification and Isolation Techniques for Isotopic Purity

The purification of isotopically labeled compounds is a critical step to ensure that the final product is free from both chemical and isotopic impurities. moravek.com The presence of unlabeled or partially labeled species can significantly impact the results of studies using these compounds.

Chromatography is the most powerful technique for the purification of deuterated compounds and the separation of isotopic isomers (isotopologues). moravek.comuta.edu

Gas Chromatography (GC): For volatile compounds like dodecenol, GC is an effective purification method. The separation of deuterated and non-deuterated olefins has been successfully achieved using columns containing silver nitrate. cdnsciencepub.comcdnsciencepub.com The silver ions form reversible complexes with the double bond, and the stability of these complexes can be influenced by deuterium substitution nearby, allowing for separation. cdnsciencepub.com This technique could be particularly useful for ensuring the isomeric purity of the (9E)-alkene.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purifying less volatile organic compounds. moravek.comnih.gov Both normal-phase and reversed-phase chromatography on silica (B1680970) or C18 columns can effectively remove chemical impurities. acs.org The separation of isotopologues by HPLC is more challenging but has been demonstrated. For instance, isomers that are enantiomeric only by virtue of H/D substitution have been separated on chiral stationary phases. nih.gov This highlights the potential of specialized HPLC columns for achieving high isotopic purity.

Table 3: Purification Techniques for Isotopic Purity

| Technique | Stationary Phase / Column Type | Application | Reference(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Silver Nitrate-Ethylene Glycol | Separation of deuterated olefin isomers | cdnsciencepub.comcdnsciencepub.com |

| Gas Chromatography (GC) | Various polar/non-polar phases | General separation of isotopologues | uta.edu |

| High-Performance Liquid Chromatography (HPLC) | Alumina/Silica Gel | Removal of chemical impurities | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., Cellulose Tribenzoate) | Separation of isotopic enantiomers/diastereomers | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Preparative purification of fractions | acs.org |

Distillation and Crystallization for High Purity Labeled Compounds

Achieving high purity is paramount for the successful application of deuterated compounds. Distillation and crystallization are two primary techniques employed to purify this compound and other labeled long-chain alcohols, removing both chemical and isotopic impurities.

Distillation: This technique separates compounds based on differences in their boiling points. For long-chain alcohols like dodecenol, vacuum distillation is often necessary to prevent decomposition at high temperatures. The process can effectively separate the desired deuterated compound from starting materials, reagents, and byproducts with different volatilities. ceon.rs For instance, after a synthesis, the reaction mixture can be distilled to first remove volatile solvents like benzene (B151609) at atmospheric pressure, followed by the distillation of the target compound under reduced pressure. ceon.rs It is important to note that while distillation is effective for separating different chemical species, its ability to separate isotopologues (molecules that differ only in their isotopic composition) can be limited, though some isotopic fractionation can occur. stackexchange.combrjac.com.br The efficiency of distillation can be enhanced by using specialized apparatus like a Cadiot column or cryogenic systems. brjac.com.br

Crystallization: This purification method relies on the principle that a compound will form a highly ordered crystal lattice, excluding impurities from the structure. For long-chain alcohols, crystallization from a suitable solvent at low temperatures is a common practice. cdnsciencepub.com The choice of solvent is critical; it should dissolve the compound at a higher temperature and allow for crystal formation upon cooling. Hexane is a solvent that has been successfully used for the crystallization of long-chain alcohols like 1-pentadecanol. cdnsciencepub.com The polymorphic behavior of long-chain alcohols, meaning their ability to exist in different crystalline forms, can influence the crystallization process. nih.govosti.gov Factors such as the chain length of the alcohol and the presence of other components can affect the crystal structure and melting behavior. osti.govmdpi.com

The effectiveness of these purification methods is often evaluated in tandem, with distillation providing a preliminary separation and crystallization yielding a highly pure final product. The combination of these techniques is crucial for obtaining this compound with the required chemical and isotopic purity for its intended applications.

Methodologies for Quantifying Deuterium Incorporation Levels

Accurately determining the level and position of deuterium incorporation is a critical step in the characterization of this compound. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific locations of the deuterium atoms within the molecule. rsc.orgrsc.org While ¹H NMR can be used to quantify deuterium incorporation by observing the decrease in the intensity of proton signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing a more direct measure of incorporation. nih.govrsc.org Combining ¹H and ²H NMR can lead to a more accurate determination of isotopic abundance than using ¹H NMR or MS alone. nih.gov Furthermore, ¹³C NMR can also be used to assess deuterium incorporation by observing the isotopic effect on the chemical shifts of the carbon atoms bonded to deuterium. researchgate.net

Interactive Data Table: Comparison of Analytical Techniques for Deuterium Quantification

| Analytical Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Overall deuterium incorporation, isotopic distribution | High sensitivity, small sample requirement | Provides limited information on the specific location of deuterium atoms |

| High-Resolution MS (HR-MS) | Precise mass measurement, differentiation of isotopologues | High accuracy and resolution | Can be more complex to operate and maintain |

| Nuclear Magnetic Resonance (NMR) | Site-specific deuterium incorporation, structural integrity | Provides detailed structural information | Lower sensitivity compared to MS, requires larger sample amounts |

| ¹H NMR | Quantification by signal reduction | Widely available | Indirect measurement of deuterium |

| ²H NMR | Direct detection and quantification of deuterium | Direct and accurate measurement | Requires a specific NMR probe |

| ¹³C NMR | Positional information via isotopic shifts | Complements other NMR data | Lower natural abundance of ¹³C can limit sensitivity |

Analytical and Spectroscopic Applications of 9e Dodecen 1 Ol D5 in Structural and Quantitative Research

Mass Spectrometry (MS) Applications in Qualitative and Quantitative Analysis

Mass spectrometry, a powerful analytical technique, benefits significantly from the use of isotopically labeled compounds like (9E)-Dodecen-1-ol-d5. These labeled analogues are instrumental in both identifying and quantifying substances with high precision and accuracy.

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative method that employs isotopically labeled compounds to correct for sample preparation losses and instrumental variability. epa.govfda.gov this compound, with its five deuterium (B1214612) atoms, is an ideal internal standard for the quantification of its non-deuterated counterpart and structurally similar analytes.

The development of quantitative methods using this compound as an internal standard involves establishing a precise relationship between the analyte concentration and the mass spectrometer's response. This can be approached through either absolute or relative quantification. thermofisher.comqiagen.com

Absolute quantification aims to determine the exact amount of a target analyte in a sample. thermofisher.com This is achieved by creating a calibration curve with known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard, this compound. accustandard.comcanada.ca The ratio of the analyte's signal to the internal standard's signal is plotted against the analyte's concentration. The concentration of the analyte in an unknown sample is then determined by comparing its signal ratio to the calibration curve. qiagen.com

Relative quantification , in contrast, measures the change in the amount of an analyte relative to a reference sample. thermofisher.combitesizebio.com In this approach, this compound is added to both the test and control samples to normalize for differences in sample processing and analysis. The resulting data provides a fold-change in the analyte concentration between the samples. bitesizebio.comgene-quantification.de

A critical aspect of method development is ensuring the chosen internal standard does not interfere with the analyte's ionization. thermofisher.com The concentration of the internal standard should be high enough for a stable and measurable signal but low enough to avoid suppressing the analyte's signal. spectroscopyonline.com

Table 1: Comparison of Absolute and Relative Quantification using this compound

| Feature | Absolute Quantification | Relative Quantification |

| Goal | Determines the exact amount of the analyte. | Determines the fold-change in analyte concentration between samples. |

| Method | Requires a calibration curve with known standards. | Compares the analyte-to-internal standard ratio in a test sample to a control sample. |

| Internal Standard Use | A fixed amount of this compound is added to all standards and samples. | This compound is added to normalize results between different samples. |

| Output | Concentration (e.g., ng/mL). | Fold-change (e.g., 2-fold increase). |

Biological and environmental samples often contain a multitude of co-eluting substances that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.govnih.gov This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.gov Since the deuterated standard is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. thermofisher.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is effectively canceled out, leading to more accurate and reliable quantitative results. epa.govnih.gov This is particularly crucial when analyzing complex matrices where sample clean-up procedures may not completely remove all interfering components. nih.gov

Method Development for Absolute and Relative Quantification

Hydrogen/Deuterium Exchange (HDX) Coupled with Mass Spectrometry for Structural Insights

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. thermofisher.comthermofisher.com The methodology involves incubating a protein in a deuterated buffer, such as D₂O, which allows for the exchange of labile amide hydrogens on the protein backbone with deuterium atoms. thermofisher.com The rate of this exchange provides information about the solvent accessibility of different regions of the protein, which in turn reflects its structure and dynamics. thermofisher.comnih.gov

While this compound itself is not directly used in the HDX reaction of proteins, the principles of deuterium labeling and mass spectrometric detection are central to the technique. The mass increase due to deuterium uptake is measured by mass spectrometry, often after enzymatic digestion of the protein into smaller peptides. thermofisher.comnist.gov Regions of the protein that are highly flexible or solvent-exposed will exhibit a faster rate of deuterium exchange, while regions that are folded, part of a stable secondary structure, or involved in binding interactions will be more protected and exchange more slowly. nih.gov This allows researchers to map protein-ligand binding sites, identify conformational changes, and study protein folding pathways. thermofisher.comthermofisher.com

The information gained from HDX-MS includes:

Protein structure and conformation: By identifying regions with different exchange rates. thermofisher.com

Protein-ligand interaction sites: Ligand binding can protect specific regions from exchange. thermofisher.com

Allosteric effects: Conformational changes in one part of a protein due to binding at a distant site can be detected. thermofisher.com

Protein dynamics and flexibility: More dynamic regions exchange more rapidly. nih.gov

Fragmentation Pathway Analysis of Deuterated Analogues

Understanding the fragmentation pathways of molecules in a mass spectrometer is crucial for their structural elucidation. When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments, known as a mass spectrum, is often unique to the molecule's structure.

The use of deuterated analogues like this compound provides a powerful tool for studying these fragmentation pathways. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, researchers can pinpoint which fragments retain the deuterium labels. This information helps to deduce the specific bonds that are broken during fragmentation and the mechanisms by which rearrangements occur. wvu.edu For example, a shift in the mass-to-charge ratio (m/z) of a fragment ion corresponding to the number of deuterium atoms indicates that this part of the molecule remained intact. This approach is invaluable for confirming proposed fragmentation mechanisms and for distinguishing between isomeric structures that might otherwise produce very similar mass spectra. cnr.itmiamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules. libretexts.org It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of a molecule's connectivity, stereochemistry, and conformation. youtube.comfrontiersin.org

For this compound, NMR spectroscopy is essential for confirming the precise location of the deuterium atoms and for verifying the stereochemistry of the double bond. The substitution of hydrogen with deuterium leads to distinct changes in the NMR spectrum. In ¹H NMR, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. In ¹³C NMR, the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern and a shift in their resonance frequency due to the spin and quadrupolar moment of the deuterium nucleus.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to establish correlations between different nuclei in the molecule, providing unambiguous evidence for the placement of the deuterium labels. awi.de These experiments are also crucial for confirming the E stereochemistry (trans configuration) of the double bond at the C9 position by analyzing the coupling constants between the vinylic protons.

Isotope Effects in 1H and 13C NMR for Conformational and Electronic Analysis

Chromatographic Methods for Purity Assessment and Method Validation

Chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity and enabling its accurate quantification in various matrices. The choice between gas and liquid chromatography is typically dictated by the volatility and polarity of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (9E)-Dodecen-1-ol. nih.gov It is widely used in the study of insect semiochemicals for identification and quantification. frontiersin.orgnih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. oup.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, GC-MS analysis serves several critical purposes:

Purity Assessment: It can separate the deuterated compound from any unlabeled (d0) starting material or other impurities, allowing for the determination of its isotopic and chemical purity.

Structural Confirmation: The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is 5 mass units higher than its unlabeled counterpart. The fragmentation pattern can also be compared to that of the unlabeled standard to confirm the structure and the location of the deuterium labels. sakura.ne.jp

Quantification: When used with an appropriate internal standard, GC-MS allows for the precise quantification of this compound in complex mixtures.

The choice of the GC column is important for achieving good separation. A non-polar or mid-polar column is typically used for fatty alcohols. nih.gov The retention time of this compound will be very similar to its unlabeled analog, but the mass spectrometer provides the necessary specificity for its detection.

Interactive Table: GC-MS Parameters for this compound Analysis

This table presents typical parameters; optimization is required for specific applications.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| GC Column | HP-5MS, DB-Wax | Separation based on volatility and polarity. oup.com |

| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for trace analysis. researchgate.net |

| Oven Program | Temperature ramp (e.g., 80°C to 260°C) | To elute compounds with a wide range of boiling points. researchgate.net |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. rsc.org |

While GC-MS is well-suited for the direct analysis of (9E)-Dodecen-1-ol, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes the method of choice for analyzing its more polar derivatives or when analyzing the compound in complex aqueous matrices where direct injection into a GC is not feasible. nih.govresearchgate.net LC is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC. researchgate.net

For instance, if this compound is metabolized or chemically converted to a more polar compound (e.g., a glucuronide or sulfate (B86663) conjugate), these derivatives are often too polar and non-volatile for GC analysis. In such cases, LC, particularly reversed-phase HPLC, can effectively separate these polar derivatives from a complex mixture. diva-portal.org The separated compounds are then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for polar and large molecules. researchgate.net

LC-MS is frequently used in metabolic studies and for the quantification of pheromones and other semiochemicals in environmental water samples. nih.govnih.gov The use of this compound as an internal standard in LC-MS analyses is a common and powerful strategy. caymanchem.com Since the deuterated standard co-elutes with the unlabeled analyte but is distinguished by its mass, it can accurately correct for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. nih.govnih.gov

Interactive Table: LC-MS Applications for this compound and its Derivatives

| Application Area | Analyte Type | LC Mode | Ionization | Key Advantage |

|---|---|---|---|---|

| Metabolite analysis | Polar conjugates (e.g., sulfates, glucosides) | Reversed-Phase | ESI (-) / ESI (+) | Handles non-volatile, polar compounds. researchgate.net |

| Environmental monitoring | Trace levels in water | Reversed-Phase | ESI (+) | High sensitivity and specificity for complex matrices. nih.gov |

Investigations into Biosynthetic and Metabolic Pathways Employing 9e Dodecen 1 Ol D5

Elucidation of De Novo Biosynthesis of Unsaturated Alcohols

De novo biosynthesis—the synthesis of complex molecules from simple precursors—is a fundamental process in all living organisms. rsc.orgacs.org Isotope tracing with compounds like (9E)-Dodecen-1-ol-d5 and its deuterated precursors allows for the unambiguous mapping of these pathways, from the initial building blocks to the final products.

Stable isotope tracing is a definitive method for establishing precursor-product relationships in metabolic pathways. mdpi.com A notable application of this technique is in the study of insect pheromone biosynthesis, where complex blends of unsaturated alcohols and their derivatives are produced.

In a key investigation into the sex pheromone biosynthesis of the codling moth, Cydia pomonella, researchers topically applied deuterated fatty acids to the pheromone glands to trace their conversion. researchgate.netslu.se The major component of the codling moth's pheromone is (E,E)-8,10-dodecadienol. slu.se The study found that the application of (E)-[11,11,12,12,12-²H₅]9-dodecenoic acid, a deuterated precursor related to (9E)-Dodecen-1-ol, resulted in the production of labeled (E)-9-dodecenol and the final pheromone, (E,E)-8,10-dodecadienol. researchgate.netslu.se This demonstrated a direct biosynthetic link from the C12 mono-unsaturated precursor to the C12 diene alcohol. Further experiments showed that the entire pathway originates from the chain shortening (β-oxidation) of longer-chain fatty acids like palmitic acid to form dodecanoic acid, which is then desaturated. researchgate.netresearchgate.net

Table 1: Precursor-Product Tracing in Cydia pomonella Pheromone Biosynthesis

| Labeled Precursor Applied | Labeled Products Detected in Pheromone Gland | Reference |

|---|---|---|

| [12,12,12-²H₃]dodecanoic acid | Labeled dodecanol, (E)-9-dodecenol, (E,E)-8,10-dodecadienol | researchgate.netslu.se |

| (E)-[11,11,12,12,12-²H₅]9-dodecenoic acid | Labeled (E)-9-dodecenol, (E,E)-8,10-dodecadienol | researchgate.netslu.se |

| Labeled tetradecanoic or hexadecanoic acid | Labeled C12, C14, and C16 alcohols | researchgate.netslu.se |

A primary advantage of isotope tracing is the ability to identify previously unknown or unconfirmed metabolic intermediates. In the Cydia pomonella study, the detection of labeled (E)-9-dodecenol after the application of deuterated dodecanoic acid and its subsequent conversion to the diene pheromone firmly established (E)-9-dodecenol as a key intermediate in the pathway. researchgate.netslu.se The presence of (E)-9-dodecenol in the pheromone gland had previously led scientists to suggest it could be an intermediate, a hypothesis that was confirmed by these labeling experiments. slu.se

These studies also illuminate metabolic branch points. When labeled dodecanoic acid was applied, the deuterium (B1214612) label was incorporated only into C12 compounds. researchgate.netslu.se However, when labeled C14 or C16 acids were used, the label appeared in C14 and C16 alcohols in addition to the C12 products. researchgate.netslu.se This indicates that the C12 pheromone components are synthesized via chain-shortening from longer fatty acids, representing a distinct branch of the moth's lipid metabolism. researchgate.net

Precursor-Product Tracing in Lipid Metabolism Pathways

Mechanistic Enzymology of Desaturation and Reduction Processes

The biosynthesis of unsaturated alcohols is governed by a suite of specialized enzymes, primarily fatty acyl-CoA desaturases and fatty acyl reductases (FARs). researchgate.netresearchgate.net Desaturases introduce double bonds at specific positions in the fatty acid chain, while reductases convert the fatty acyl group to an alcohol. Deuterated substrates like this compound are invaluable for probing the mechanisms of these enzymes.

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. libretexts.org The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.orgtaylorandfrancis.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org Measuring the KIE (expressed as the ratio of reaction rates, kH/kD) provides powerful insights into the reaction mechanism, particularly in identifying the rate-limiting step. libretexts.orgosti.gov A primary KIE (where the bond to the isotope is broken in the rate-limiting step) for deuterium is often in the range of 2-8. libretexts.org

For example, studies on cytochrome P450, an enzyme class often involved in hydroxylation, have used deuterated substrates to measure KIEs. In one study, the hydroxylation of a deuterated dodecanoic acid by a P450 peroxygenase variant yielded a large KIE between 7.9 and 9.5, indicating that C-H bond cleavage is the rate-limiting step in the reaction. researchgate.net

Table 2: Interpretation of Kinetic Isotope Effects (KIE)

| KIE Value (kH/kD) | Type | Interpretation | Reference |

|---|---|---|---|

| > 1 (typically 2-8) | Normal Primary KIE | The C-H bond is broken in the rate-limiting step of the reaction. | libretexts.org |

| ≈ 1 | No KIE | The C-H bond is not broken in the rate-limiting step, or there is no C-H bond cleavage at all. | libretexts.org |

| < 1 | Inverse KIE | The transition state is more sterically crowded at the isotopic position than the reactant, or there is a change in hybridization from sp² to sp³. | taylorandfrancis.com |

Beyond rate changes, the specific fate of deuterium atoms during a reaction can reveal intimate details of the enzyme's catalytic mechanism and active site geometry. In the biosynthesis of the Cydia pomonella pheromone, a crucial finding emerged from tracing (E)-[11,11,12,12,12-²H₅]9-dodecenoic acid. researchgate.netslu.se While the precursor contained five deuterium atoms, the resulting (E,E)-8,10-dodecadienol product contained only four. researchgate.netslu.se

This loss of a single deuterium atom demonstrates that the desaturation step that forms the C8 double bond involves the stereospecific removal of a hydrogen (in this case, a deuterium) from the C11 position of the precursor. researchgate.net This result provides direct evidence for the action of an unusual E9-desaturase that acts on a C12 acyl chain to produce a monounsaturated intermediate, which is then further desaturated to create the conjugated diene system. researchgate.netresearchgate.net Such experiments allow researchers to infer the regiospecificity and stereospecificity of the enzymatic reaction within the confines of the active site.

Kinetic Isotope Effects in Enzyme Catalysis

Studies on Metabolic Transformations and Degradation Pathways

Stable isotope labeling is also a critical tool for studying the full life cycle of a molecule, including its subsequent transformations into other metabolites and its eventual degradation. mdpi.commdpi.com By introducing a labeled compound, researchers can track its incorporation into various lipid pools and measure its turnover rate, which is the combined rate of its synthesis and degradation.

While specific degradation studies on this compound are not widely published, the methodology is well-established. General lipid metabolism studies using heavy water (D₂O) administration in mice provide a clear example of this approach. mdpi.com After D₂O administration, deuterium becomes available for the de novo synthesis of fatty acids. mdpi.com Analysis by mass spectrometry can then determine the rate of deuterium incorporation into hundreds of different lipid species across various organs. mdpi.com

These studies have shown that the rate of lipid turnover varies significantly between tissues. For example, the liver and plasma exhibit high levels of deuterium incorporation, indicating rapid synthesis and turnover of lipids like phosphatidylglycerols. mdpi.com In contrast, the brain and heart show much lower incorporation rates, reflecting a slower metabolic flux for many lipid classes in these organs. mdpi.com Using mass spectrometry, it was demonstrated that deuterium was incorporated into the palmitic and stearic acid fragments of complex lipids, confirming their active synthesis and transformation. mdpi.com This approach allows for a dynamic view of lipid metabolism that is essential for understanding health and disease. mdpi.com

Oxidative and Reductive Biotransformations

The initial metabolic steps for a primary unsaturated alcohol like this compound are expected to involve oxidative transformations. These reactions primarily occur in the liver and are catalyzed by a series of enzymes that convert the alcohol into more polar and readily excretable compounds. mdpi.com

The principal oxidative pathway begins with the conversion of the alcohol to its corresponding aldehyde, (9E)-dodecenal-d5. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs), a family of enzymes found in the cytosol of hepatocytes. wikipedia.orgcaymanchem.com Alternatively, microsomal ethanol-oxidizing systems (MEOS), particularly cytochrome P450 enzymes like CYP2E1, can also contribute to this oxidation, especially at higher concentrations. mdpi.comwikipedia.org

The resulting aldehyde is a transient and reactive intermediate. It is rapidly oxidized further to the corresponding carboxylic acid, (9E)-dodecanoic acid-d5. This step is catalyzed by aldehyde dehydrogenases (ALDHs), which are present in both the cytosol and mitochondria. wikipedia.orgnih.gov This conversion is crucial as aldehydes can be toxic if they accumulate.

In addition to the primary oxidation at the alcohol group, cytochrome P450 monooxygenases can also catalyze hydroxylation at other positions along the carbon chain. For fatty alcohols, this can include ω- and (ω-1)-hydroxylation, introducing additional hydroxyl groups at or near the opposite end of the molecule from the original alcohol. nih.govresearchgate.netnih.gov This creates diol or polyol metabolites that are more water-soluble.

Reductive biotransformations of the double bond in this compound are also possible, although typically less prominent than oxidation. Enzymes such as enoate reductases could potentially saturate the double bond, leading to the formation of deuterated dodecanol. However, the primary metabolic thrust for long-chain alcohols is oxidative degradation.

Table 1: Predicted Oxidative and Reductive Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Key Enzymes Involved | Chemical Formula (Predicted) |

| (9E)-Dodecenal-d5 | Oxidation | Alcohol Dehydrogenase (ADH), Cytochrome P450 (e.g., CYP2E1) | C₁₂H₁₉D₅O |

| (9E)-Dodecenoic acid-d5 | Oxidation | Aldehyde Dehydrogenase (ALDH) | C₁₂H₁₈D₅O₂ |

| (9E)-Dodecen-1,ω-diol-d5 | ω-Hydroxylation | Cytochrome P450 (CYP4 family) | C₁₂H₁₉D₅O₂ |

| (9E)-Dodecen-1,(ω-1)-diol-d5 | (ω-1)-Hydroxylation | Cytochrome P450 (CYP4 family) | C₁₂H₁₉D₅O₂ |

| Dodecanol-d5 | Reduction | Enoate Reductase (potential) | C₁₂H₂₁D₅O |

Conjugation and Excretion Pathways for Labeled Metabolites

Following the initial oxidative transformations, the resulting metabolites, particularly the primary alcohol and its oxidized counterpart, (9E)-dodecenoic acid-d5, undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for efficient excretion from the body, primarily via urine and to a lesser extent, feces. europa.eunih.gov

The most common conjugation reactions for alcohols and carboxylic acids are glucuronidation and sulfation.

Glucuronidation: In this process, a glucuronic acid moiety is attached to the hydroxyl group of this compound or its hydroxylated metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes predominantly located in the endoplasmic reticulum of liver cells. The resulting glucuronide conjugate is significantly more water-soluble and is readily transported out of the cell for excretion. Carboxylic acid metabolites can also form acyl-glucuronides. mdpi.comresearchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the alcohol. This also results in a highly polar sulfate (B86663) conjugate that is easily eliminated. engrxiv.orggerli.com

The deuterated label on this compound would be retained in these conjugated metabolites, allowing for their detection and quantification in urine and feces, thereby providing a clear picture of the excretion pathways and rates. The primary route of excretion for these water-soluble conjugates is expected to be renal, with elimination in the urine. oecd.orgnih.gov

Table 2: Predicted Conjugated Metabolites of this compound

| Metabolite Name | Conjugation Pathway | Key Enzymes Involved | Excretion Route |

| This compound Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Urine |

| This compound Sulfate | Sulfation | Sulfotransferases (SULTs) | Urine |

| (9E)-Dodecenoic acid-d5 Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Urine |

Applications in Chemical Ecology Research Methodologies

Tracer Studies for Pheromone Biosynthesis and Release Dynamics

The study of how organisms synthesize and release semiochemicals, like pheromones, is fundamental to understanding chemical communication. (9E)-Dodecen-1-ol is a known component of the sex pheromone blend in several moth species, including the codling moth, Cydia pomonella slu.seresearchgate.net. The deuterated variant, (9E)-Dodecen-1-ol-d5, serves as an invaluable tracer for elucidating the biosynthetic pathways and release kinetics of these critical signaling molecules.

In vivo isotopic labeling involves introducing a labeled precursor into a living organism to track its conversion into other substances. In the context of pheromone research, this compound or its deuterated fatty acid precursors can be topically applied to the pheromone gland of an insect slu.seresearchgate.net.

The general protocol for such an experiment is as follows:

Synthesis of Labeled Compound: A high-purity sample of this compound is synthesized. The deuterium (B1214612) atoms are typically placed on carbon atoms that are not involved in key enzymatic reactions like desaturation or oxidation, to ensure the label is retained through the biosynthetic pathway slu.se.

Application to Organism: A precise amount of the deuterated compound, often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is topically applied to the insect's pheromone-producing gland researchgate.net.

Incubation Period: The organism is allowed a period of time to metabolize the labeled precursor. This can range from a few hours to a full day, allowing for the incorporation of the label into the pheromone blend researchgate.netnih.gov.

Extraction and Analysis: The pheromone gland is excised and extracted with an organic solvent. The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. The mass spectrometer is set to detect the molecular ions and characteristic fragments of both the native pheromone components and their deuterated counterparts slu.seresearchgate.net.

By comparing the mass spectra of the compounds from labeled versus unlabeled individuals, researchers can confirm the metabolic fate of the applied precursor. For example, studies on the codling moth have successfully used deuterated fatty acids to demonstrate their conversion into dodecanol, (E)-9-dodecenol, and the primary pheromone component, (E,E)-8,10-dodecadienol slu.seresearchgate.net. Applying this compound would allow researchers to specifically verify its role as a direct precursor or intermediate in the final pheromone blend.

Table 1: Hypothetical GC-MS Data for an In Vivo Labeling Experiment with this compound

This interactive table illustrates the expected mass-to-charge ratio (m/z) for key ions in a hypothetical experiment where this compound is applied to an insect that uses (E,E)-8,10-dodecadienol as a pheromone.

| Compound | Endogenous m/z ([M]⁺) | Labeled m/z ([M+d5]⁺ or fragment) | Status |

| (9E)-Dodecen-1-ol | 184 | 189 | Precursor |

| (E,E)-8,10-Dodecadienol | 182 | 186 or 187 | Pheromone Component |

Note: The final mass of the labeled pheromone component may vary depending on the biosynthetic steps and which deuterium atoms are lost or retained slu.se.

A significant challenge in chemical ecology is quantifying the absolute amount of pheromone produced by an individual organism over time. Isotope dilution assays using labeled standards like this compound provide a precise method for this quantification.

The methodology involves adding a known quantity of the deuterated standard to the biological sample (e.g., a pheromone gland extract) before analysis. The endogenous, unlabeled pheromone and the deuterated standard co-elute during gas chromatography but are distinguishable by their different masses in the mass spectrometer. By comparing the peak areas of the endogenous compound and the deuterated internal standard, the absolute quantity of the endogenously produced pheromone can be calculated with high accuracy. This technique corrects for any sample loss during extraction and workup, a common issue in other quantification methods. This approach has been widely adopted in metabolomics for quantifying small molecules in complex biological matrices nih.gov.

In Vivo Isotopic Labeling Protocols for Organisms

Investigating Environmental Fate and Biogeochemical Cycling of Deuterated Compounds

Understanding what happens to chemical compounds once they are released into the environment is crucial for assessing their ecological impact. Fatty alcohols, including dodecenols, enter the environment from both natural (biogenic) and man-made (anthropogenic) sources erasm.orgresearchgate.net. This compound is an excellent tool for studying the environmental transformation, degradation, and transport of these molecules.

Long-chain alcohols are generally biodegradable by a wide range of microorganisms in soil and water europa.eu. Studies on the environmental fate of these compounds often investigate the pathways and rates of their microbial degradation. Introducing a deuterated compound like this compound into a controlled microcosm (e.g., a soil or water sample) allows researchers to trace its transformation with high specificity.

By periodically sampling the microcosm and analyzing the extracts with GC-MS, scientists can identify the degradation products that retain the deuterium label. This confirms that the new compounds are indeed metabolites of the original substance and not from other sources. This method helps to elucidate degradation pathways, such as oxidation of the alcohol to an aldehyde and then to a carboxylic acid, or beta-oxidation of the alkyl chain frontiersin.orgnih.gov. The rate of disappearance of the parent deuterated compound provides a direct measure of the biodegradation rate under specific environmental conditions europa.eu.

Table 2: Potential Microbial Transformation Products of this compound

This table outlines the likely transformation products that could be identified in a biodegradation study using this compound.

| Compound Name | Chemical Formula (non-deuterated) | Transformation Process |

| (9E)-Dodecenal | C₁₂H₂₂O | Oxidation |

| (9E)-Dodecenoic acid | C₁₂H₂₂O₂ | Oxidation |

| Decanoic acid | C₁₀H₂₀O₂ | Beta-oxidation |

Fatty alcohols in the environment originate from diverse sources, including detergents, cosmetics, and natural biological processes in plants and bacteria erasm.orgresearchgate.net. Distinguishing between these sources is a significant analytical challenge. Stable isotope analysis, particularly of carbon (¹³C) and hydrogen (²H/D), is a key method for source apportionment erasm.org.

While natural abundance studies are common, intentionally labeled compounds like this compound can be used in controlled or semi-field studies to trace the fate of a specific anthropogenic input. For example, by introducing the labeled compound into a wastewater treatment plant model, researchers can track its removal, transformation, and partitioning into sludge and effluent erasm.org. This allows for a clear distinction between the fate of the target anthropogenic alcohol and the biogenic fatty alcohols produced by bacteria during the treatment process erasm.orgeuropa.eu. Such studies are critical for accurate environmental risk assessments of commercial chemicals.

Advanced Methodological Developments and Future Research Trajectories

Development of Novel Assays and Probes Incorporating (9E)-Dodecen-1-ol-d5

The synthesis of deuterated compounds like this compound is pivotal for developing new analytical methods, particularly in the study of insect pheromones and their biosynthesis. nih.gov Deuterium-labeled molecules serve as invaluable tools for tracing metabolic pathways and elucidating reaction mechanisms. symeres.com The development of assays often begins with validating a therapeutic target and creating a robust method to measure its activity and identify modulators. drug-dev.com

In the context of pheromone research, deuterated standards are crucial for absolute quantification in complex biological matrices. For instance, a mass spectrometry-based method called PheroQu was developed for the absolute quantification of nematode pheromones, utilizing stable deuterated isotope-containing pheromones as internal standards. researchgate.netnih.gov This approach allows for the measurement of pheromone levels in both the organism and its environment with high sensitivity and specificity. researchgate.netnih.gov The synthesis of deuterated derivatives, such as those of the grape borer sex pheromone components, enables researchers to confirm biochemical conversions. nih.gov Although the molecular ions of some pheromones are difficult to detect by GC-MS, their deuterated and acetylated derivatives show distinct fragment ions, providing a clear signal for metabolic studies. nih.gov

The table below summarizes key aspects of assay development using deuterated compounds.

| Assay Development Aspect | Description | Relevance to this compound |

| Internal Standards | Deuterated compounds are used as internal standards for accurate quantification in mass spectrometry. researchgate.net | This compound can serve as an internal standard for the quantification of (9E)-Dodecen-1-ol and related pheromone components. |

| Metabolic Probes | Labeled compounds trace the metabolic fate of a molecule within a biological system. symeres.com | This compound can be used to study the biosynthesis and degradation pathways of dodecen-1-ol based pheromones in insects. researchgate.netnih.gov |

| Sensitivity Enhancement | Deuteration can alter fragmentation patterns in mass spectrometry, sometimes leading to more easily detectable ions. nih.gov | The d5-label in this compound would produce a distinct mass shift, facilitating its detection and differentiation from its non-deuterated counterpart. |

| Method Validation | Assays are validated for specificity, linearity, accuracy, precision, recovery, and stability. nih.gov | The use of this compound would be integral to the validation of quantitative assays for insect pheromones. |

Integration of Isotopic Tracing with Systems Biology Approaches

Isotopic labeling is a cornerstone of systems biology, enabling the detailed investigation of metabolic networks. scbt.com The incorporation of stable isotopes like deuterium (B1214612) into molecules allows for the precise tracking of atoms through biochemical pathways, providing critical data for lipidomics and metabolomics studies. scbt.comsilantes.com

Lipidomics, a branch of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. mdpi.com In this field, deuterated lipids are used as internal standards for quantification and as tracers to study lipid metabolism. wjgnet.com For example, studies on moth sex pheromone biosynthesis have utilized deuterium-labeled fatty acids to trace their conversion into pheromone components. researchgate.netnih.gov By applying deuterated precursors to pheromone glands and analyzing the resulting labeled products, researchers can decipher the specific enzymatic steps, such as desaturation and chain-shortening, involved in producing the final active compounds. researchgate.netnih.govdtu.dk

Pseudotargeted Metabolomics Analysis

Pseudotargeted metabolomics is a hybrid approach that combines the broad screening of untargeted metabolomics with the high sensitivity and specificity of targeted analysis. tmrjournals.comnih.govnih.gov This method involves creating a comprehensive list of potential metabolites and their ion pairs from pooled samples, which are then used to quantify these metabolites in individual samples, often in the highly sensitive multiple reaction monitoring (MRM) mode. nih.govacs.org

The use of deuterated internal standards is fundamental to pseudotargeted methods to ensure accurate quantification. tmrjournals.com For instance, in a study of neurotransmitters in the aging rat brain, a deuterated tryptophan compound was used as an internal standard for quantitative analysis. tmrjournals.com Similarly, this compound could be employed in pseudotargeted lipidomics studies of insect pheromone biosynthesis to accurately quantify related fatty acid and fatty alcohol intermediates. This approach allows for the detection of a wide range of metabolites while maintaining quantitative accuracy, bridging the gap between discovery-based and hypothesis-driven research. researchgate.net

Computational Chemistry and Molecular Modeling Informed by Deuterium Labeling

Computational chemistry and molecular modeling are powerful tools for understanding chemical reactions and molecular interactions. When combined with data from deuterium labeling experiments, these computational approaches can provide deep insights into reaction mechanisms and enzyme function. Deuterium substitution leads to a kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium causes a change in reaction rates. princeton.edu This effect can be measured experimentally and then compared with computational models to validate proposed reaction pathways.

For example, conformational analysis of pheromone components can be carried out using computational software to understand their three-dimensional structures, which is crucial for their interaction with receptor proteins. researchgate.net Experimental data from deuterium labeling studies, which can pinpoint the sites of enzymatic modification, provides critical constraints for these models. acs.org By integrating experimental KIEs with computational simulations, researchers can gain a more accurate picture of the transition states and energy barriers involved in biochemical reactions, such as the desaturation and chain-shortening steps in pheromone biosynthesis. princeton.edu

Emerging Applications in Synthetic Biology and Biotechnology for Engineered Pathways

Synthetic biology and biotechnology offer promising avenues for the sustainable production of valuable compounds, including insect pheromones. usda.gov By engineering metabolic pathways in microbial hosts like yeast, it is possible to produce specific pheromone components in large quantities. dtu.dk Isotope labeling experiments are instrumental in this process, providing crucial information to guide the engineering of these pathways. vanderbilt.edu

By tracing the flow of labeled substrates through the metabolic network, researchers can identify bottlenecks, wasteful side-reactions, and previously uncharacterized enzyme functions. vanderbilt.edu This knowledge allows for targeted genetic modifications, such as overexpressing rate-limiting enzymes or knocking out competing pathways, to enhance the production of the desired compound. vanderbilt.edu For example, the biosynthesis of moth pheromones involves a series of enzymes including fatty acyl desaturases, fatty acyl reductases, and acetyltransferases. dtu.dkgoogle.com By expressing the genes for these enzymes in a host organism, it's possible to create a cell factory for pheromone production. google.com Deuterated precursors like a deuterated fatty acid could be used to probe the efficiency of these engineered pathways and optimize the production of specific deuterated pheromone end-products. dtu.dk This approach not only facilitates the large-scale production of pheromones for pest control but also opens the door to creating novel deuterated molecules for research purposes. usda.gov

Challenges and Opportunities in Large-Scale Production of Site-Specific Deuterated Compounds

The production of site-specifically deuterated compounds like this compound on a large scale presents both significant challenges and opportunities. A primary challenge is the cost and complexity of the synthesis. resolvemass.ca Deuterated starting materials and reagents are often expensive, and the synthetic routes required to introduce deuterium at a specific position with high isotopic purity can be intricate and labor-intensive. resolvemass.casynmr.in Achieving precise control over the degree and site of deuteration without isotopic scrambling is a substantial hurdle. nih.gov

Several methods exist for deuterium labeling, including direct hydrogen-deuterium exchange, the use of deuterated reagents, metal-catalyzed hydrogenation with D2 gas, and synthesis from deuterated precursors. mdpi.com Biological methods, such as using microorganisms or enzymes, are also emerging as powerful techniques for producing complex deuterated molecules. ansto.gov.auresearchgate.net These biological systems can offer high selectivity, but optimizing fermentation and purification processes for large-scale production can be challenging. ansto.gov.auacs.org

Q & A

Q. What advanced analytical techniques are required to quantify trace amounts of this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for sensitivity. Couple with solid-phase microextraction (SPME) to isolate the compound from matrices. Validate limits of detection (LOD) and quantification (LOQ) using spiked calibration curves .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy studies involving this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Use isotopic tracing to differentiate parent compound metabolism from endogenous pathways. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .

Data Management & Ethical Compliance

Q. How should researchers handle open-data requirements while ensuring compliance with safety and privacy standards for studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.